molecular formula C14H14N2O3 B8467456 1-(4-Dimethylaminophenyl)-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid

1-(4-Dimethylaminophenyl)-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid

Cat. No. B8467456
M. Wt: 258.27 g/mol
InChI Key: IVLVIAIWCBQNKH-UHFFFAOYSA-N
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Patent
US08716309B2

Procedure details

After 357 mg (1.31 mmol) of methyl 1-(4-dimethylaminophenyl)-1,6-dihydro-6-oxo-3-pyridinecarboxylate was dissolved in 12 mL of methanol and 4 mL of water, 94 mg (3.93 mmol) of lithium hydroxide was added to the solution. Afterward, the resulting reaction solution was stirred at about 50° C. for about 5 hours. After termination of the reaction was determined by liquid chromatography, the solvent was removed in vacuo, and aqueous HCl was then added to the reaction solution to titrate until a neutral solution was obtained. The resulting solid compound was filtrated and used in Example 113-3 without an additional purification process.
Name
methyl 1-(4-dimethylaminophenyl)-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:14](=[O:15])[CH:13]=[CH:12][C:11]([C:16]([O:18]C)=[O:17])=[CH:10]2)=[CH:5][CH:4]=1.[OH-].[Li+]>CO.O>[CH3:1][N:2]([CH3:20])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:14](=[O:15])[CH:13]=[CH:12][C:11]([C:16]([OH:18])=[O:17])=[CH:10]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
methyl 1-(4-dimethylaminophenyl)-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Quantity
357 mg
Type
reactant
Smiles
CN(C1=CC=C(C=C1)N1C=C(C=CC1=O)C(=O)OC)C
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
94 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at about 50° C. for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Afterward, the resulting reaction solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo, and aqueous HCl
ADDITION
Type
ADDITION
Details
was then added to the reaction solution
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
The resulting solid compound was filtrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CN(C1=CC=C(C=C1)N1C=C(C=CC1=O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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